molecular formula C26H28N2 B2567470 Annonidine F CAS No. 820965-40-0

Annonidine F

Cat. No.: B2567470
CAS No.: 820965-40-0
M. Wt: 368.524
InChI Key: FNELRTTWUIVSEN-UHFFFAOYSA-N
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Description

Annonidine F is a prenylated indole alkaloid with the molecular formula C26H28N2 and a molecular weight of 368.524 g/mol . It is a compound of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Chemical Reactions Analysis

Annonidine F undergoes various chemical reactions, including:

Scientific Research Applications

Annonidine F has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex indole alkaloids and other organic compounds.

    Biology: this compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.

    Industry: This compound is used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Annonidine F can be compared with other prenylated indole alkaloids such as Annonidine A and other indole derivatives. While these compounds share a similar core structure, this compound is unique due to its specific prenylation pattern and the resulting biological activities . Similar compounds include:

This compound stands out due to its unique chemical structure and the potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-(1H-indol-6-yl)-3-methylbut-2-enyl]-6-(3-methylbut-2-enyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-17(2)5-6-19-7-10-22-24(16-28-26(22)14-19)23(13-18(3)4)21-9-8-20-11-12-27-25(20)15-21/h5,7-16,23,27-28H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNELRTTWUIVSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)C(=CN2)C(C=C(C)C)C3=CC4=C(C=C3)C=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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